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Compound of Interest

Compound Name: BP-1-102

Cat. No.: B612108

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and
biological activities of BP-1-102, a potent and orally bioavailable small-molecule inhibitor of
Signal Transducer and Activator of Transcription 3 (STAT3). This document includes detailed
experimental protocols and data presented in a clear, structured format to facilitate its use in a
research and drug development setting.

Chemical Structure and Properties

BP-1-102, with the IUPAC name 4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-
pentafluorophenyl)sulfonylamino]acetylJamino]-2-hydroxybenzoic acid, is a novel amidosalicylic
acid-based compound.[1][2] It was developed through computer-aided lead optimization of the
initial STAT3 inhibitor, S31-201. The chemical structure of BP-1-102 is presented below.

Chemical Structure:

Table 1: Chemical and Physical Properties of BP-1-102
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Property Value Reference
Molecular Formula C29H27F5N206S [2][3]
Molecular Weight 626.59 g/mol [3114]
CAS Number 1334493-07-0 [2]
Appearance White powder [1]
Solubility DMSO: 100 mg/mL [1]
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Mechanism of Action

BP-1-102 is a selective inhibitor of STAT3, a transcription factor that is constitutively activated

in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival,

metastasis, and angiogenesis.[5] BP-1-102 exerts its inhibitory effect by directly binding to the
SH2 domain of STAT3.[6] This binding event physically blocks the recruitment of STAT3 to the
activated receptor complex, thereby preventing its phosphorylation at Tyrosine 705 (Tyr705), a

critical step for STAT3 activation, dimerization, and subsequent nuclear translocation.[6][7]

By inhibiting STAT3 phosphorylation and dimerization, BP-1-102 effectively abrogates the

transcriptional activity of STAT3. This leads to the downregulation of various STAT3 target

genes that are crucial for tumor progression, including:

o Cell cycle regulators: c-Myc, Cyclin D1[4][6][8]

» Anti-apoptotic proteins: Bcl-xL, Survivin[4][6][8]

e Angiogenesis factors: VEGF[4][6][8]
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The inhibition of these downstream targets ultimately results in the suppression of tumor cell
growth, survival, migration, and invasion.[4][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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